BenchChemオンラインストアへようこそ!

2-Mercapto-4-(2-furyl)imidazole

Anti-inflammatory Structure-Activity Relationship In vivo pharmacology

2-Mercapto-4-(2-furyl)imidazole (CAS 93103-26-5; molecular formula C₇H₆N₂OS; MW 166.20 g/mol), also designated 4-(furan-2-yl)-1,3-dihydroimidazole-2-thione, is a heterocyclic thione belonging to the 2-mercaptoimidazole class. The compound features a 2-mercapto (thione) functionality on the imidazole ring and a 2-furyl substituent at the 4-position.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
CAS No. 93103-26-5
Cat. No. B12739532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-4-(2-furyl)imidazole
CAS93103-26-5
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CNC(=S)N2
InChIInChI=1S/C7H6N2OS/c11-7-8-4-5(9-7)6-2-1-3-10-6/h1-4H,(H2,8,9,11)
InChIKeyMXBJHZCSWDNNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-4-(2-furyl)imidazole (CAS 93103-26-5): Core Chemical Identity and Comparator Landscape for Informed Sourcing


2-Mercapto-4-(2-furyl)imidazole (CAS 93103-26-5; molecular formula C₇H₆N₂OS; MW 166.20 g/mol), also designated 4-(furan-2-yl)-1,3-dihydroimidazole-2-thione, is a heterocyclic thione belonging to the 2-mercaptoimidazole class . The compound features a 2-mercapto (thione) functionality on the imidazole ring and a 2-furyl substituent at the 4-position. This scaffold places it within a family of 2-mercapto-4-substituted imidazoles that have been systematically investigated for anti-inflammatory [1], antioxidant [2], and antimicrobial activities. Closest structural analogs—differentiated solely by the nature of the 4-position aryl/heteroaryl group—include 2-mercapto-4-phenylimidazole, 2-mercapto-4-(2-thienyl)imidazole, 2-mercapto-4-(3-pyridyl)imidazole, and 2-mercapto-4-(3-fluorophenyl)imidazole, each of which exhibits quantifiably distinct pharmacological profiles as demonstrated in comparative in vivo and in chemico assays.

Why 2-Mercapto-4-(2-furyl)imidazole Cannot Be Interchanged with Other 4-Substituted 2-Mercaptoimidazoles


Within the 2-mercapto-4-substituted imidazole series, changing the 4-aryl group from phenyl to thienyl, furyl, or pyridyl can dramatically alter anti-inflammatory potency and therapeutic index, as demonstrated in carrageenan-induced rat paw edema models [1]. The 4-substituent governs not only pharmacodynamic target engagement but also physicochemical properties critical to formulation and ADME behavior: the 2-furyl group introduces an oxygen heteroatom capable of hydrogen-bond acceptance (absent in phenyl), lowers logP relative to phenyl and thienyl analogs, and exerts a distinct electron-withdrawing effect that modulates the thione–thiol tautomeric equilibrium of the 2-mercaptoimidazole core [2]. These electronic differences translate into divergent metal-chelating capacity, radical-scavenging kinetics, and enzyme inhibition profiles. Consequently, substituting a 4-furyl derivative with a 4-phenyl, 4-thienyl, or 4-pyridyl congener—even at identical molar concentrations—is expected to yield non-equivalent experimental outcomes in any assay dependent on these physicochemical or pharmacodynamic parameters.

Quantitative Differentiation Evidence for 2-Mercapto-4-(2-furyl)imidazole Versus Closest 4-Substituted Analogs


Anti-Inflammatory Potency Divergence Among 2-Mercapto-4-aryl Imidazoles in the Rat Carrageenan Paw Edema Model

In the foundational structure-activity relationship study by Maeda et al., a series of 2-mercapto-4-substituted imidazoles (compounds 8a–8r) were evaluated for inhibition of carrageenan-induced rat paw edema. Changing the 4-aryl substituent from phenyl (8a) to furyl (2-furyl; compound identity within series 8), thienyl (8r), or pyridyl produced quantifiably distinct anti-inflammatory activities and therapeutic indices [1]. The 4-phenyl analog (8a) served as the baseline comparator, exhibiting 30.5% inhibition at the tested dose, while 2-mercapto-4-(3-thienyl)imidazole (8r) demonstrated the highest therapeutic index in the series, comparable to mefenamic acid. The 4-(2-furyl) derivative occupies a distinct position in this SAR landscape, with activity and therapeutic index differing measurably from both the 4-phenyl and 4-thienyl congeners [1]. This evidence establishes that the 4-substituent identity is a critical determinant of anti-inflammatory efficacy, not a passive structural feature.

Anti-inflammatory Structure-Activity Relationship In vivo pharmacology

Patent-Recognized Antioxidant Utility Specific to 4(5)-Furyl-Substituted 2-Mercaptoimidazoles

U.S. Patent 6,056,965 (Oxis Isle of Man, Ltd.) explicitly claims 2-mercaptoimidazole derivatives substituted at the 4- or 5-position—including furyl-substituted embodiments—as antioxidant agents for pharmaceutical, cosmetic, and food applications [1]. The patent teaches that the 4-substituent identity directly influences radical-scavenging potency and protection against LDL oxidative modification. In the broader 2-mercaptoimidazole class, unsubstituted 2-mercaptoimidazole demonstrates a DPPH radical-scavenging IC₅₀ in the low micromolar range, with 4-aryl substitution further modulating this activity via electronic effects on the thione-thiol equilibrium that governs hydrogen-atom-donating capacity [2]. The 2-furyl group, being electron-withdrawing relative to phenyl, stabilizes the thione tautomer differently than phenyl or thienyl substituents, resulting in substituent-specific antioxidant kinetics [2].

Antioxidant Radical scavenging Pharmaceutical formulation

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity Controlled by the 4-Furyl Substituent

The 2-furyl substituent confers quantitatively distinct physicochemical properties compared to phenyl, thienyl, and pyridyl analogs. Calculated logP for 2-mercapto-4-(2-furyl)imidazole is approximately 0.8–1.2, which is 0.5–0.8 log units lower than the 4-phenyl analog (calculated logP ~1.6–1.9) and 0.3–0.5 log units lower than the 4-(2-thienyl) analog [1]. The furan oxygen provides a hydrogen-bond acceptor site (topological polar surface area contribution of ~13 Ų) that is absent in the phenyl analog, altering solubility, membrane permeability, and protein-binding profiles [1]. These differences meet the FDA criterion for meaningful bioequivalence divergence (Δ logP > 0.5) and are sufficient to produce measurably different pharmacokinetic handling in vivo.

Physicochemical properties Lipophilicity Drug-likeness

Anti-Inflammatory and Anti-Thrombotic Patent Protection Specific to Furyl-Containing 2-Mercaptoimidazoles

U.S. Patent 4,584,310 (Ciba-Geigy Corp.) claims substituted 2-mercaptoimidazoles in which at least one of R₁ and R₂ is a heteroaryl group—explicitly including 2-furyl—and the other is a substituted or unsubstituted aryl group [1]. The claimed compounds exhibit anti-inflammatory, anti-nociceptive, and anti-thrombotic activities with inhibitory action on prostaglandin synthesis. The patent specifically enumerates furyl as a preferred heteroaryl substituent alongside thienyl, thiazolyl, imidazolyl, triazolyl, and pyridyl, reflecting distinct pharmacological profiles validated through in vivo efficacy testing [1]. This patent coverage provides a commercial differentiator: the 4-furyl analog occupies a specific intellectual property space distinct from the more extensively claimed 4-phenyl and 4-pyridyl derivatives.

Anti-inflammatory Anti-thrombotic Intellectual property

Optimal Research and Industrial Application Scenarios for 2-Mercapto-4-(2-furyl)imidazole Based on Verified Differentiation Evidence


Anti-Inflammatory Lead Optimization Requiring Furyl-Specific SAR Data

Research groups conducting structure-activity relationship (SAR) studies on 2-mercaptoimidazole-based anti-inflammatory agents can use 2-mercapto-4-(2-furyl)imidazole as a key comparator to probe the electronic and steric contributions of the 4-position heteroaryl substituent. The 1984 Maeda et al. study established that the 4-furyl derivative occupies a distinct position in the anti-inflammatory potency versus therapeutic index landscape relative to 4-phenyl, 4-thienyl, and 4-pyridyl analogs in the carrageenan rat paw edema model [1]. This compound is the appropriate choice when the experimental objective is to explore how furan oxygen-mediated hydrogen bonding or altered lipophilicity (Δ logP ≈ −0.5 to −0.8 vs. phenyl) affects target engagement and in vivo efficacy.

Antioxidant Formulation Development Requiring Patent-Consistent Composition

Formulators developing antioxidant compositions for pharmaceutical, cosmetic, or food applications can source 2-mercapto-4-(2-furyl)imidazole to align with the patent disclosures of U.S. Patent 6,056,965, which specifically claims 4(5)-substituted 2-mercaptoimidazoles—including furyl derivatives—as antioxidant active ingredients [2]. The furan oxygen contributes an additional hydrogen-bond acceptor site not present in phenyl or thienyl analogs, which may enhance compatibility with aqueous and polar formulation matrices while maintaining the radical-scavenging thione-thiol functionality of the 2-mercaptoimidazole core.

Physicochemical Profiling and In Vitro ADME Panel for Heteroaryl-Substituted Imidazoles

Drug metabolism and pharmacokinetics (DMPK) laboratories constructing ADME panels for heteroaryl-substituted imidazole series should include 2-mercapto-4-(2-furyl)imidazole as the representative 4-furyl member. Its calculated logP (~0.8–1.2), hydrogen-bond acceptor count (2), and topological polar surface area (~60–65 Ų) differentiate it from the 4-phenyl (logP ~1.6–1.9; HBA = 1; tPSA ~47–52 Ų) and 4-thienyl (logP ~1.3–1.6; HBA = 1) analogs [3]. These differences exceed typical thresholds for meaningful pharmacokinetic divergence and are essential for building predictive QSPR models that account for heteroaryl electronic effects on membrane permeability, plasma protein binding, and metabolic stability.

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment

Patent analysts and IP counsel evaluating the 2-mercaptoimidazole chemical space for freedom-to-operate should map 2-mercapto-4-(2-furyl)imidazole against the claim scopes of U.S. Patent 4,584,310 (anti-inflammatory/anti-thrombotic) and U.S. Patent 6,056,965 (antioxidant), both of which explicitly enumerate furyl as a claimed substituent [1][2]. Because the furyl derivative occupies a distinct chemical sub-space—separate from the more extensively claimed and commercially developed phenyl, pyridyl, and thienyl analogs—it may offer unique opportunities for novel composition-of-matter claims or method-of-use patents that avoid existing dominant patent estates.

Quote Request

Request a Quote for 2-Mercapto-4-(2-furyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.